N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C15H14N2O2 It is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Phenoxypyridine Intermediate: This step involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate to form 5-phenoxypyridine.
Alkylation: The 5-phenoxypyridine is then alkylated using a suitable alkylating agent, such as bromoacetaldehyde diethyl acetal, to introduce the methyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridine moieties allow the compound to bind to active sites or allosteric sites on proteins, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylpyridin-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of a phenoxy group.
N-(5-chloropyridin-2-yl)prop-2-enamide: Similar structure but with a chlorine atom instead of a phenoxy group.
Uniqueness
N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities.
Properties
IUPAC Name |
N-[(5-phenoxypyridin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-15(18)17-10-12-8-9-14(11-16-12)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZXGPHRYLPYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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